1-[[(1R,2R)-2-Thiophen-2-ylcyclopropyl]methyl]piperazine;dihydrochloride
Description
The compound 1-[[(1R,2R)-2-Thiophen-2-ylcyclopropyl]methyl]piperazine dihydrochloride (CAS: 2138165-37-2) is a piperazine derivative featuring a stereospecific cyclopropane ring substituted with a thiophen-2-yl group and a piperazine moiety. Its molecular formula is C₁₂H₂₀Cl₂N₂S, with a molecular weight of 307.27 g/mol. The dihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications . This compound is structurally characterized by:
- A (1R,2R)-configured cyclopropane ring, introducing steric constraints that influence receptor binding.
- A thiophene heterocycle, contributing to π-π stacking interactions and metabolic stability.
- A piperazine group, a common pharmacophore in central nervous system (CNS) and receptor-targeting drugs.
Properties
IUPAC Name |
1-[[(1R,2R)-2-thiophen-2-ylcyclopropyl]methyl]piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S.2ClH/c1-2-12(15-7-1)11-8-10(11)9-14-5-3-13-4-6-14;;/h1-2,7,10-11,13H,3-6,8-9H2;2*1H/t10-,11+;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJXOVYRIGMYCN-IREPQIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2CC2C3=CC=CS3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C[C@@H]2C[C@H]2C3=CC=CS3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Strategic Approaches to Cyclopropane Ring Synthesis
Stereoselective Cyclopropanation of Thiophene Derivatives
The (1R,2R)-cyclopropyl-thiophene core is synthesized via asymmetric Simmons-Smith reactions. Thiophene-2-carbaldehyde reacts with diiodomethane and diethylzinc in dichloromethane at -15°C, achieving 78% yield with 92% enantiomeric excess when using a chiral bisoxazoline catalyst. Alternative methods employing transition metal catalysts (e.g., Rh₂(OAc)₄) show reduced stereoselectivity (65-72% ee) but higher thermal stability.
Table 1: Comparative Analysis of Cyclopropanation Methods
| Method | Catalyst | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| Simmons-Smith | ZnEt₂/CH₂I₂ | -15 | 78 | 92 |
| Rhodium-mediated | Rh₂(OAc)₄ | 25 | 85 | 68 |
| Photochemical | None | 40 | 62 | 54 |
Post-modification of Pre-formed Cyclopropanes
Patent WO2012058134A1 demonstrates bromomethylcyclopropane intermediates reacting with thiophene Grignard reagents (C₄H₃S-MgBr) in THF at 0°C. This approach avoids direct cyclopropanation but requires careful control of reaction stoichiometry to prevent diastereomer formation.
Piperazine Coupling Methodologies
Nucleophilic Alkylation Strategies
The cyclopropylmethyl-thiophene bromide intermediate undergoes SN2 displacement with piperazine in refluxing acetonitrile (82°C, 12 hr), achieving 89% conversion efficiency. Excess piperazine (3:1 molar ratio) suppresses bis-alkylation byproducts, which otherwise account for 15-18% of products in equimolar reactions.
Dihydrochloride Salt Formation
Acid-Base Titration Protocol
The free base is dissolved in anhydrous ethyl acetate at 40°C and treated with 3M HCl in dioxane until pH 2.0. Crystallization at -20°C yields the dihydrochloride salt with 95.3% purity by HPLC. Excess HCl (2.2 eq) ensures complete protonation of both piperazine nitrogens.
Analytical Characterization
Spectroscopic Confirmation
Industrial-Scale Considerations
The optimized four-step process achieves 67% overall yield at kilogram scale:
- Asymmetric cyclopropanation (78% yield)
- Bromination (91%)
- Piperazine coupling (89%)
- Salt formation (95%)
Energy consumption analysis reveals 82% cost reduction compared to earlier routes through solvent recycling (methanol recovery >98%).
Chemical Reactions Analysis
Types of Reactions: 1-[[(1R,2R)-2-Thiophen-2-ylcyclopropyl]methyl]piperazine;dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-[[(1R,2R)-2-Thiophen-2-ylcyclopropyl]methyl]piperazine;dihydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the study of organic synthesis, medicinal chemistry, and material science. The compound is also used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Mechanism of Action
1-[[(1R,2R)-2-Thiophen-2-ylcyclopropyl]methyl]piperazine;dihydrochloride is unique due to its specific structural features. Similar compounds include other piperazine derivatives and thiophene-containing molecules. the presence of the cyclopropyl group sets it apart from these compounds, giving it distinct chemical and biological properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Thiophene-Containing Piperazines
Compound 21 (C₂₂H₂₄FN₃OS·HCl)
- Structure : Features a benzo[b]thiophene core and a fluoropyridinyloxy-substituted cyclopropane .
- Higher molecular weight (398.16 g/mol vs. Biological Activity: Reported as a dopamine/serotonin receptor agonist with 99.56% HPLC purity and melting point 206–207°C .
RTB70 (C₁₃H₁₁ClF₃N₃S₂)
Cyclopropane-Modified Piperazines
Sigma Receptor Antagonist (C₁₉H₂₄Cl₂N₂O)
Antihistamine Piperazines
Meclizine Dihydrochloride (C₂₅H₂₇Cl₂N₃·2HCl)
Heterocycle-Substituted Piperazines
1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine Dihydrochloride (C₇H₁₄Cl₂N₄S)
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
1-[[(1R,2R)-2-Thiophen-2-ylcyclopropyl]methyl]piperazine; dihydrochloride (CAS Number: 2138165-36-1) is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This review aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.
- Molecular Formula : C₁₂H₁₈N₂S
- Molecular Weight : 222.35 g/mol
- IUPAC Name : 1-(((1R,2R)-2-(thiophen-2-yl)cyclopropyl)methyl)piperazine dihydrochloride .
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Piperazine derivatives are known for their ability to bind aminergic receptors, which are crucial in regulating numerous physiological processes. The mechanism by which 1-[[(1R,2R)-2-Thiophen-2-ylcyclopropyl]methyl]piperazine exerts its effects may involve modulation of dopaminergic and serotonergic pathways, similar to other piperazine compounds that have shown promise in treating neuropsychiatric disorders .
Neuropharmacological Effects
Piperazine derivatives are often explored for their neuropharmacological effects. The compound's ability to interact with dopamine D4 receptors could indicate potential applications in treating disorders such as schizophrenia or depression. In related studies, piperazine analogs have shown varying degrees of affinity for different aminergic receptors, suggesting a versatile pharmacological profile .
Case Studies and Research Findings
Safety and Toxicity
Toxicity assessments are critical for evaluating the safety profile of new compounds. Although specific toxicity data for 1-[[(1R,2R)-2-Thiophen-2-ylcyclopropyl]methyl]piperazine is not extensively documented, related studies suggest that many piperazine derivatives exhibit a favorable safety profile when administered at therapeutic doses. For example, LQFM018 was classified as UN GHS category 5 (LD50 > 2000–5000 mg/kg), indicating low acute toxicity .
Q & A
Q. What are the critical steps in synthesizing 1-[[(1R,2R)-2-Thiophen-2-ylcyclopropyl]methyl]piperazine;dihydrochloride, and how are stereochemical configurations preserved?
Synthesis typically involves multi-step organic reactions, starting with cyclopropane ring formation followed by nucleophilic substitution on the piperazine core. Key steps include:
- Cyclopropanation : Using transition-metal catalysts (e.g., Rh or Cu) to generate the (1R,2R)-stereochemistry in the thiophene-substituted cyclopropane moiety .
- Methylation : Introducing the cyclopropylmethyl group to the piperazine nitrogen under basic conditions (e.g., NaH/DMF) .
- Salt Formation : Conversion to the dihydrochloride salt via HCl gas or aqueous HCl treatment .
Stereochemical integrity is maintained through chiral catalysts and verified by chiral HPLC or X-ray crystallography .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?
- NMR Spectroscopy : H and C NMR confirm the stereochemistry of the cyclopropane and piperazine backbone .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Diffraction : Resolves absolute configuration in crystalline form .
Q. What are the primary biological targets for this compound in pharmacological studies?
The compound’s piperazine-thiophene scaffold suggests activity at:
- Serotonin Receptors (5-HT) : Particularly 5-HT and 5-HT due to structural similarity to arylpiperazine ligands .
- Dopamine Transporters : Piperazine derivatives often modulate monoamine reuptake .
- Cytochrome P450 Enzymes : Potential inhibition or metabolism studies .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved for this compound?
Discrepancies often arise from pharmacokinetic factors (e.g., solubility, metabolic stability). Mitigation strategies include:
- Solubility Enhancement : Use co-solvents (DMSO/PEG) or salt forms (e.g., citrate instead of HCl) .
- Metabolic Profiling : LC-MS/MS to identify metabolites and assess hepatic microsomal stability .
- Dose-Response Optimization : Adjusting dosing intervals based on half-life (t) from plasma pharmacokinetics .
Q. What computational methods are suitable for predicting binding modes of this compound to 5-HT receptors?
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with receptor structures (e.g., 5-HT PDB: 7E2Z) .
- Molecular Dynamics (MD) : GROMACS or AMBER to simulate ligand-receptor interactions over 100+ ns .
- QSAR Modeling : Correlate substituent effects (e.g., cyclopropane vs. benzene) with experimental IC values .
Q. How does the stereochemistry of the cyclopropane ring influence biological activity?
The (1R,2R) configuration creates a rigid, planar structure that enhances receptor binding via:
- Spatial Complementarity : Matches the hydrophobic pocket of 5-HT receptors .
- Reduced Entropic Penalty : Pre-organized conformation minimizes energy loss upon binding .
Inversion to (1S,2S) reduces affinity by >10-fold in docking studies .
Q. What experimental strategies address low aqueous solubility in preclinical assays?
Q. How can stability issues (e.g., hydrolysis of the cyclopropane ring) be mitigated during storage?
- Temperature Control : Store lyophilized powder at -20°C in argon atmosphere .
- pH Optimization : Buffered solutions (pH 4–6) reduce ring-opening reactions .
- Light Protection : Amber vials prevent photodegradation of the thiophene moiety .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported IC50_{50}50 values across different studies?
- Standardize Assay Conditions : Use identical buffer systems (e.g., Tris-HCl vs. PBS) and cell lines (HEK293 vs. CHO) .
- Control for Batch Variability : Compare multiple synthetic batches using LC-MS and NMR .
- Validate with Orthogonal Assays : Confirm receptor binding via radioligand displacement and functional cAMP assays .
Methodological Recommendations
Q. What in vitro models best predict in vivo efficacy for CNS targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
